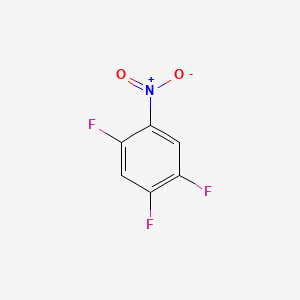

1,2,4-Trifluoro-5-nitrobenzene

説明

Significance of Fluorinated Aromatic Systems in Chemical Research

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have become increasingly significant in modern chemical research. The introduction of fluorine into an aromatic system dramatically alters its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine, as the most electronegative element, imparts unique characteristics to the parent molecule, including enhanced thermal stability, increased lipophilicity, and greater resistance to metabolic degradation. numberanalytics.comnumberanalytics.commdpi.com These properties are highly desirable in various fields. In medicinal chemistry, for instance, the strategic incorporation of fluorine atoms can improve a drug's efficacy, metabolic stability, and membrane permeability. numberanalytics.commdpi.com Well-known pharmaceuticals like the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil (B62378) feature fluorinated aromatic rings. numberanalytics.comnumberanalytics.com In materials science, these compounds are integral to the development of advanced materials such as fluoropolymers, organic light-emitting diodes (OLEDs), and photovoltaic devices, valued for their chemical resistance and specific electronic properties. numberanalytics.comoup.com Furthermore, fluorinated aromatics serve as crucial intermediates in the synthesis of agrochemicals, including herbicides and pesticides. numberanalytics.comresearchgate.net

Contextualization of 1,2,4-Trifluoro-5-nitrobenzene within Halogenated Nitroarene Chemistry

This compound is a member of the halogenated nitroarene family, compounds that possess both halogen atoms and a nitro group on an aromatic ring. cymitquimica.com Within this class, it is distinguished by the presence of three highly activating fluorine atoms and a powerful electron-withdrawing nitro group (-NO2). cymitquimica.com This specific arrangement of substituents makes the benzene (B151609) ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.com The nitro group, in particular, when positioned ortho or para to a halogen, significantly facilitates the displacement of that halogen by a nucleophile by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.orgwikipedia.org This reactivity profile makes this compound a valuable and versatile building block in organic synthesis, allowing for the controlled introduction of various functional groups onto the aromatic core. guidechem.com

Historical Overview of Research on Polyfluorinated Nitrobenzene (B124822) Derivatives

The study of polyfluorinated nitrobenzene derivatives is closely tied to the broader history of organofluorine chemistry. Early milestones, such as the development of the Schiemann reaction in 1927, provided the first reliable methods for introducing single fluorine atoms into aromatic rings via diazonium salts. smolecule.com However, the synthesis of molecules containing multiple fluorine atoms remained a significant challenge. Progress in this area accelerated with the discovery and refinement of halogen-exchange (HALEX) reactions and other fluorination techniques. Research has since expanded to explore the synthesis and reactivity of various isomers of trifluoronitrobenzene and other polyfluorinated nitroaromatics. ossila.com This has been driven by the increasing demand for these compounds as key intermediates in the production of high-performance materials, pharmaceuticals, and agrochemicals. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJNMGYMBLNTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175270 | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-61-5 | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2105-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trifluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIFLUORO-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZU9GWD6VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 1,2,4 Trifluoro 5 Nitrobenzene

Classical and Contemporary Synthetic Routes to 1,2,4-Trifluoro-5-nitrobenzene Precursors

The preparation of precursors to this compound primarily involves two strategic approaches: introducing a nitro group onto a pre-fluorinated benzene (B151609) ring or, conversely, adding fluorine atoms to a nitro-substituted benzene derivative.

Nitration Strategies for Fluorinated Benzene Derivatives

A primary and direct method for synthesizing this compound involves the nitration of 1,2,4-trifluorobenzene (B1293510). This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is generally conducted at low temperatures, often below 10°C, to control the regioselectivity and minimize the formation of unwanted isomers and byproducts. The strong electron-withdrawing nature of the fluorine atoms on the benzene ring deactivates it towards electrophilic attack, making controlled nitration crucial.

Another approach starts with 2,4-dichlorofluorobenzene, which is first nitrated to form 2,4-dichloro-5-fluoronitrobenzene. smolecule.comgoogle.com This intermediate is then subjected to fluorination to yield the final product. smolecule.com The nitration of fluorinated benzenes can be influenced by the position of the fluorine atoms, which direct the incoming nitro group.

| Starting Material | Nitrating Agent | Key Conditions | Intermediate Product |

| 1,2,4-Trifluorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | <10°C | This compound |

| 2,4-Dichlorofluorobenzene | Nitric Acid / Sulfuric Acid | - | 2,4-Dichloro-5-fluoronitrobenzene |

| 1,4-Difluorobenzene | - | - | - |

Fluorination Techniques for Nitrobenzene (B124822) Intermediates

An alternative strategy involves the fluorination of a nitro-substituted benzene ring. This often involves nucleophilic aromatic substitution (SNA) reactions where a leaving group, typically a halogen like chlorine, is replaced by a fluoride (B91410) ion.

One such method begins with 2,4-dichloro-5-fluoronitrobenzene. This compound can be fluorinated using potassium fluoride (KF) in the presence of a catalyst to produce 2,4,5-trifluoronitrobenzene. smolecule.comgoogle.com The efficiency of this halogen-exchange reaction can be enhanced by using catalysts and specific solvent systems. Another precursor, 4-chloro-2,5-difluoronitrobenzene, can also be fluorinated using potassium fluoride in polar aprotic solvents.

A more complex, multi-step synthesis starts from 1,4-dichloro-2-nitrobenzene. This inexpensive starting material can be converted to 1-chloro-3,4-difluorobenzene, which then serves as a precursor for further transformations leading to the desired trifluoronitrobenzene derivative.

Multistep Synthetic Pathways and Intermediate Derivatization

The synthesis of this compound often involves multi-step reaction sequences. ontosight.ai These pathways allow for the controlled introduction of functional groups and the management of regiochemistry.

A notable multi-step synthesis starts from 2,4-dichloro-5-fluoronitrobenzene. This intermediate is first fluorinated to produce 2,4,5-trifluoronitrobenzene. google.com This product can then be used in subsequent reactions. For instance, the nitro group can be reduced to an amine, which can then undergo diazotization followed by various transformations. libretexts.org

A patented method describes a four-step process starting from 2,4,5-trifluoronitrobenzene (I) and condensing it with diethyl malonate to prepare diethyl 2,5-difluoro-4-nitrophenylmalonate (II). google.com This is followed by hydrolysis, acidification, decarboxylation, reduction of the nitro group, and a final diazotization-fluorination of the amino group. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature profile of a reaction can significantly impact the yield and purity of the final product. In fluorination reactions using potassium fluoride, polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) are often employed. google.com For instance, in the fluorination of 2,4-dichloro-5-fluoronitrobenzene, using sulfolane as a solvent and maintaining a temperature of 170-180°C has been shown to be effective. google.com

Temperature control is also critical in nitration reactions. Conducting the nitration of 1,2,4-trifluorobenzene at temperatures below 10°C helps to control the reaction and prevent the formation of undesired byproducts. Improper temperature control can lead to side reactions like dehalogenation or the formation of positional isomers.

Role of Catalysts and Reagents in Synthesis

Catalysts play a vital role in many of the synthetic steps. In the fluorination of 2,4-dichloro-5-fluoronitrobenzene, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to facilitate the reaction between the solid potassium fluoride and the organic substrate. google.com The use of such catalysts can significantly improve the reaction rate and yield.

In some synthetic pathways, reducing agents are necessary. For example, the reduction of a nitro group to an amine is a common step. libretexts.org Various reducing agents can be employed, and the choice depends on the specific substrate and desired selectivity. Similarly, in diazotization reactions, reagents like sodium nitrite (B80452) or t-butyl nitrite are used in the presence of an acid to form the diazonium salt. smolecule.comgoogle.com

The use of specific reagents can also drive the reaction towards the desired product. For instance, in a patented process for preparing 1,2,4-trifluorobenzene from 2,4-difluoroaniline, t-butyl nitrite is used in the presence of a boron trifluoride etherate complex. google.com

Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate careful process optimization and engineering solutions. The primary synthetic routes, typically involving nitration of 1,2,4-trifluorobenzene or a halogen exchange (Halex) reaction on a substituted nitrobenzene, involve highly reactive and hazardous reagents and reaction conditions that require stringent control on a large scale.

A significant challenge in the industrial production of fluorinated nitroaromatics is managing the reaction conditions of the two key steps: nitration and fluorination. The nitration of aromatic compounds is a notoriously fast and highly exothermic reaction, with reaction heats ranging from 73 to 253 kJ/mol. rug.nl This poses a substantial risk of thermal runaway, leading to side reactions, product degradation, and potential safety hazards if heat is not dissipated efficiently. rug.nl In traditional large-scale batch reactors, inefficient mixing and limited heat transfer capabilities can create localized hot spots, making temperature control difficult.

Similarly, the fluorination step, often accomplished using potassium fluoride (KF) on a precursor like 2,4-dichloro-5-fluoronitrobenzene, involves a solid-liquid phase transfer reaction. google.com Achieving consistent and high yields on a large scale can be hampered by mass transfer limitations between the solid KF and the organic substrate dissolved in a solvent. Factors such as solvent choice, catalyst selection, and agitation speed become critical parameters that must be optimized for successful scale-up.

To address the challenges of safety, efficiency, and control in the large-scale synthesis of this compound and related compounds, modern chemical manufacturing has increasingly turned to continuous flow chemistry, particularly using microreactors or millireactors. acs.orgresearchgate.net This technology offers significant advantages over traditional batch processing. The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, allowing for precise temperature control of highly exothermic nitration reactions and improving the efficiency of heterogeneous fluorination reactions. rug.nlresearchgate.net

Research into the continuous flow nitration of similar aromatic compounds has demonstrated remarkable improvements in efficiency and safety. For instance, in the nitration of nitrobenzene using a microreactor system, reaction times were reduced from over 2 hours in an industrial batch process to just 10 minutes, while operating at a lower temperature (65 °C vs. 80 °C). rug.nl This rapid and controlled reaction environment minimizes the formation of impurities and provides a safer operational window. A scale-up strategy for continuous nitration may involve combining a microreactor for initial optimization with a larger distributed packed tubular reactor for production-scale output. acs.org The use of microflow systems allows for the rapid generation of thermally unstable intermediates, such as diazonium salts in related syntheses, which can be immediately used in a subsequent reaction step, a process that is difficult and hazardous to scale up in batch reactors. researchgate.net

The table below summarizes the key comparative findings between traditional batch reactors and modern continuous flow reactors for processes relevant to the synthesis of this compound.

| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor |

| Heat Transfer | Limited, risk of hot spots | Excellent, precise temperature control |

| Mass Transfer | Can be inefficient, especially in solid-liquid systems | Highly efficient due to short diffusion distances |

| Reaction Time | Long (e.g., 2-6 hours for nitration) rug.nl | Short (e.g., seconds to 10 minutes) rug.nlresearchgate.net |

| Safety Profile | Higher risk of thermal runaway rug.nl | Inherently safer due to small reaction volume |

| Process Control | Difficult to control localized conditions | Precise control over temperature, pressure, residence time |

| Yield & Selectivity | Variable, potential for side products | Often higher yield and selectivity researchgate.net |

| Scalability | "Scaling-up" (larger vessels) | "Numbering-up" or "Scaling-out" (parallel reactors) researchgate.net |

Process optimization for scale-up also involves a detailed investigation of reaction parameters. For the nitration step, the molar ratios of the mixed acids (sulfuric acid and nitric acid) to the aromatic substrate are critical. rug.nlgoogle.com One patented method specifies maintaining the reaction temperature between 50 and 60 °C during the addition of a mixed acid for the nitration of 2,4-dichlorofluorobenzene. google.com For continuous processes, parameters such as residence time, acid strength, and flow rate are systematically investigated to maximize conversion and selectivity. acs.org For the fluorination step, optimization involves the amount of potassium fluoride, the type of phase-transfer catalyst, and the choice of a polar aprotic solvent, like dimethylformamide (DMF), to enhance reaction rates and yield.

Reactivity and Mechanistic Investigations of 1,2,4 Trifluoro 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,2,4-Trifluoro-5-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic compounds. nih.gov The reactivity of this compound in SNAr reactions is significantly influenced by the strong electron-withdrawing effects of both the fluorine atoms and the nitro group. ontosight.ai This activation facilitates the attack of nucleophiles on the aromatic ring. ontosight.ai The mechanism generally proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk However, some SNAr reactions have been shown to proceed through a concerted mechanism. researchgate.netacs.org

Regioselectivity and Stereoelectronic Effects in SNAr

The regioselectivity of SNAr reactions on polyfluorinated nitrobenzenes is dictated by the electronic properties of the substituents. The nitro group is a powerful electron-withdrawing group, and its position on the benzene (B151609) ring significantly directs the incoming nucleophile. researchgate.net Nucleophilic attack is favored at positions para and ortho to the nitro group. researchgate.net

In the case of this compound, the fluorine atom at the C-4 position is para to the nitro group, and the fluorine at C-2 is ortho. Theoretical and experimental studies on similar polyfluoronitrobenzenes have shown that substitution occurs preferentially at the para position, followed by the ortho position. researchgate.net This preference is attributed to the superior ability of the para position to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Stereoelectronic effects also play a crucial role. The inductive effect of the fluorine atoms, which is strongly electron-withdrawing, activates the ring towards nucleophilic attack. core.ac.uk It has been suggested that fluorine atoms located ortho and meta to the site of substitution facilitate the addition of nucleophiles inductively. nih.gov Conversely, fluorine atoms at the ortho and para positions can hinder the reaction by destabilizing the Meisenheimer intermediate through resonance. nih.gov The interplay of these inductive and resonance effects determines the ultimate regiochemical outcome.

Kinetics and Thermodynamics of Nucleophilic Displacement

The kinetics of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. Generally, the formation of the Meisenheimer complex is the rate-determining step. core.ac.uk The rate of reaction is typically second-order, being first-order in both the aromatic substrate and the nucleophile. researchgate.net

From a thermodynamic perspective, the stability of the Meisenheimer intermediate is a key factor. The more stable the intermediate, the more favorable the reaction. The energy profile of the reaction involves the formation of this intermediate, which then proceeds to the products by expelling the leaving group. windows.net In some cases, an enthalpy-entropy compensation effect has been observed, where a higher mobility of the leaving group is determined by entropy control. researchgate.net

Examination of Various Nucleophiles (e.g., Oxygen-, Nitrogen-, Sulfur-, Carbon-based)

A wide array of nucleophiles can be employed in the SNAr reactions of activated fluoroaromatics like this compound, leading to a diverse range of substituted products.

Oxygen-based Nucleophiles: Phenoxides and alkoxides are common oxygen nucleophiles. For instance, the reaction of fluoronitrobenzenes with phenols in the presence of a base like potassium carbonate can lead to the formation of diaryl ethers. researchgate.net Methoxylation, using reagents like sodium methoxide, is another example, resulting in the displacement of a fluorine atom by a methoxy (B1213986) group. smolecule.com

Nitrogen-based Nucleophiles: Amines are effective nitrogen nucleophiles in SNAr reactions. Primary and secondary amines, including ethanolamine (B43304) and piperidine, react with fluoronitrobenzenes to yield the corresponding substituted anilines. researchgate.net Azide (B81097) ions have also been used as nucleophiles, leading to the formation of azidonitrobenzenes. researchgate.net

Sulfur-based Nucleophiles: Thiolates are potent sulfur nucleophiles that can displace fluorine atoms in SNAr reactions to form aryl sulfides. acs.org

Carbon-based Nucleophiles: While less common than heteroatom nucleophiles, certain carbon-based nucleophiles can participate in SNAr reactions. For example, the reaction of nitroalkane-derived carbanions with fluorinated arenes has been reported to be successful. nih.gov

The reactivity of these nucleophiles is influenced by their inherent nucleophilicity, steric bulk, and the reaction conditions employed.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group in nitroaromatic compounds is a crucial transformation, providing access to anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ccspublishing.org.cn

Catalytic Hydrogenation Pathways and Product Selectivity

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.com

The hydrogenation of halogenated nitroaromatics presents a challenge in achieving high selectivity for the corresponding haloaniline, as dehalogenation is a competing reaction. ccspublishing.org.cn The reaction network for the hydrogenation of a halogenated nitroaromatic can be complex, involving both the reduction of the nitro group and the potential cleavage of the carbon-halogen bond. ccspublishing.org.cn

The choice of catalyst and reaction conditions is critical for controlling product selectivity. For example, modified palladium catalysts have been developed to enhance the selective hydrogenation of the nitro group while minimizing dehalogenation. ccspublishing.org.cn Catalytic transfer hydrogenation, using hydrogen donors like formic acid salts or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C, offers an alternative to using hydrogen gas and can be performed under milder conditions. google.com

Below is a table summarizing various catalytic systems used for the reduction of nitroarenes:

| Catalyst System | Reductant | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Commonly used, high efficiency. |

| Raney Nickel | Hydrogen Gas (H₂) | Requires pressure, high yield. google.com |

| Iron (Fe), Tin (Sn), or Zinc (Zn) in Acid | Acid (e.g., HCl) | Classical method, stoichiometric. masterorganicchemistry.com |

| Pd/C with Morpholine and NaVO₃ | Hydrogen Gas (H₂) | High selectivity for halogenated nitroaromatics. ccspublishing.org.cnmdpi.com |

| Iron(salen) Complex | Pinacol borane (B79455) (HBpin) or Phenylsilane (PhSiH₃) | Mild conditions, chemoselective. nih.govacs.org |

| Manganese Complex | Hydrogen Gas (H₂) | Tolerates halogen substituents. nih.govacs.org |

| Ruthenium Complexes | Hydrogen Gas (H₂) | Active in aqueous media. researchgate.net |

Mechanistic Studies of Nitro Group Transformation

The reduction of a nitro group to an amine is a multi-step process. Two primary pathways have been proposed: the direct pathway and the condensation pathway. nih.govacs.orgunimi.it

Direct Pathway: In the direct pathway, the nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). acs.orgunimi.itorientjchem.org

Condensation Pathway (Haber-Lukashevich Mechanism): This pathway involves the condensation of the intermediate nitrosoarene with the hydroxylaminoarene to form an azoxy compound (-N(O)=N-). unimi.itorientjchem.org The azoxy compound is then further reduced to an azo compound (-N=N-), followed by a hydrazo compound (-NH-NH-), which is finally cleaved to form two molecules of the corresponding aniline (B41778). unimi.itorientjchem.org

Experimental studies, including in-situ monitoring of reactions, have been conducted to elucidate the operative mechanism. In some catalytic systems, intermediates such as nitrosobenzene (B162901) and hydroxylamine (B1172632) are not observed, suggesting they are short-lived. acs.org In other cases, the detection of azoxy and azo compounds supports the condensation pathway. acs.org The specific mechanism can depend on the catalyst, reductant, and reaction conditions. nih.govacs.org For instance, studies with an iron(salen) catalyst suggest that nitrosobenzene is a likely short-lived intermediate. acs.org

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

The potential for this compound to undergo electrophilic aromatic substitution (EAS) is severely limited by the cumulative electron-withdrawing effects of its substituents. Both the three fluorine atoms and the nitro group strongly deactivate the benzene ring towards attack by electrophiles. lkouniv.ac.in The nitro group is a powerful deactivating group through both resonance and inductive effects, directing incoming electrophiles to the meta position. lkouniv.ac.in Similarly, fluorine atoms deactivate the ring inductively. While halogens are typically ortho-, para-directing, the extreme deactivation of the ring makes substitution challenging.

In highly deactivated systems like nitrobenzene (B124822), forcing conditions are required for any substitution to occur. lkouniv.ac.inchemistrysteps.com For this compound, the deactivation is even more pronounced. The combined directing effects of the substituents create competing regioselectivity. The nitro group directs meta (to the C-3 position), while the fluorine atoms direct ortho and para to themselves. In practice, the C-3 position is the most likely site for any potential EAS reaction, such as nitration or halogenation, as it is the least sterically hindered and the meta position relative to the powerful nitro director. However, such reactions are generally sluggish and require harsh conditions, if they proceed at all. Friedel-Crafts alkylations and acylations are particularly ineffective on rings with strong deactivating groups like the nitro group. chemistrysteps.comlibretexts.org

Palladium-Catalyzed C-F Activation and Cross-Coupling Reactions

While resistant to electrophilic attack, the electron-deficient nature of this compound makes it a suitable substrate for reactions involving nucleophilic attack, including palladium-catalyzed C-F bond activation. The activation of the carbon-fluorine bond, the strongest single covalent bond to carbon, is a significant challenge in organic synthesis. worktribe.com However, for highly fluorinated, electron-poor aromatic systems, this transformation has become a viable route for creating new carbon-carbon bonds. researchgate.net

Suzuki-Miyaura Coupling Investigations with Polyfluoronitrobenzene Substrates

The Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction that forms C-C bonds between organoboron compounds and organic halides, has been successfully applied to polyfluoronitrobenzene substrates, including derivatives of this compound. worktribe.comtcichemicals.comfishersci.es Research has shown that highly fluorinated nitrobenzene derivatives are effective substrates for palladium-catalyzed C-F bond arylation. researchgate.net

A key finding in these investigations is the powerful directing effect of the nitro group. Arylation consistently occurs at the C-F bond located ortho to the nitro group. worktribe.comresearchgate.net This regioselectivity provides a reliable synthetic pathway to polyfluorinated 2-arylnitrobenzene systems. researchgate.net The reactivity of the substrate is linked to the electrophilicity of the aromatic ring; for instance, pentafluoronitrobenzene (B1362553) is more reactive than tetrafluoro- and trifluoronitrobenzene systems. researchgate.net These reactions can be performed using conventional heating or accelerated with microwave irradiation, often with readily available catalysts like Pd(PPh₃)₄. worktribe.comresearchgate.net

The table below summarizes representative findings for the Suzuki-Miyaura coupling of polyfluoronitrobenzene substrates.

| Substrate | Arylboronic Acid | Catalyst | Conditions | Key Outcome |

| Pentafluoronitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O, K₂CO₃, 80°C | Regioselective arylation ortho to the NO₂ group. worktribe.comresearchgate.net |

| 1,2,3,4-Tetrafluoro-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O, K₂CO₃, 80°C | Regioselective arylation at the C-F bond ortho to the NO₂ group. researchgate.net |

| 1,2,4,5-Tetrafluoro-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O, K₂CO₃, 80°C | Arylation occurs at one of the C-F bonds ortho to the NO₂ group. researchgate.net |

Mechanistic Aspects of C-F Bond Functionalization

The mechanism of palladium-catalyzed C-F activation in polyfluoronitrobenzenes differs significantly from conventional cross-coupling reactions involving aryl bromides or iodides. The process is initiated by the nucleophilic attack of the Pd(0) catalyst at the electron-deficient aromatic ring, specifically at the carbon atom of the C-F bond positioned ortho to the nitro group. researchgate.net This suggests a significant directing interaction between the nitro group and the incoming nucleophilic palladium catalyst, which is facilitated by the presence of multiple fluorine atoms that increase the ring's electrophilicity. researchgate.net

This initial step is an oxidative addition, where the palladium inserts into the C-F bond. worktribe.comresearchgate.net This contrasts with the concerted mechanism often seen in reactions with less-deactivated aryl halides. researchgate.net The highly nucleophilic character of this oxidative addition step is supported by the observed reactivity trends, where more fluorine atoms on the ring lead to higher reactivity. researchgate.net Following the oxidative addition to form a Pd(II) intermediate, the catalytic cycle proceeds through transmetalation with the organoboron species and subsequent reductive elimination to yield the final arylated product and regenerate the Pd(0) catalyst. researchgate.net

The proposed mechanism involves the following key steps:

Nucleophilic Attack/Oxidative Addition: The Pd(0) catalyst attacks the C-F bond ortho to the nitro group. researchgate.net

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The newly formed C-C bond is created as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. nih.gov

This mechanistic understanding underscores the unique reactivity imparted by the combination of a nitro directing group and extensive fluorination on the aromatic ring.

Radical Reactions and Single Electron Transfer Processes

Electron-deficient nitroarenes, such as this compound, can act as catalysts in certain oxidation reactions through a single electron transfer (SET) mechanism. acs.orgresearchgate.net The SET process involves the transfer of a single electron from a donor molecule to an acceptor, generating radical ions that propagate the reaction. numberanalytics.com

Research has demonstrated that compounds like 1,2,3-trifluoro-4-nitrobenzene (B1329356) and 2,4-difluoro-1-nitrobenzene can catalytically promote the aerobic oxidation of various organic substrates, such as methyl aryl ketones and benzaldehydes, to their corresponding carboxylic acids. acs.orgresearchgate.net This process is typically carried out in a basic medium with molecular oxygen serving as the terminal oxidant. acs.org The mechanism is believed to involve the nitroarene accepting an electron to form a nitroaromatic radical anion. nih.gov This radical anion then participates in a catalytic cycle. The reduction potential of the nitroarene is a critical factor, with more electron-deficient compounds being more effective. nih.gov

In a different context, the reduction of the nitro group itself can proceed via radical intermediates. acs.orgacs.org Mild reduction of a nitro group, for example using indium powder or catalytic hydrogenation, can lead to the corresponding amino group, a key step in the synthesis of more complex heterocyclic structures like benzotriazinyl radicals. acs.orgacs.org The initial steps of nitro group reduction often involve single-electron transfers to form a nitro radical anion (ArNO₂⁻), which can then undergo further reactions. mdpi.com

Synthesis and Characterization of Advanced Derivatives of 1,2,4 Trifluoro 5 Nitrobenzene

Design and Synthesis of Fluorinated Heterocyclic Compounds

The reactivity of 1,2,4-trifluoro-5-nitrobenzene serves as a gateway for the synthesis of various fluorinated heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms, such as enhanced metabolic stability and lipophilicity. core.ac.uk The primary synthetic strategy involves the SNAr mechanism, where one or more fluorine atoms are displaced by a dinucleophilic reagent to construct a new heterocyclic ring fused to the original benzene (B151609) core.

The electron-withdrawing nitro group strongly activates the ortho and para positions for nucleophilic attack. magritek.com Consequently, the fluorine atoms at C2 and C4 are the most susceptible to substitution. This regioselectivity is a key factor in the design of synthetic pathways.

One prominent class of heterocycles synthesized from nitroarenes are quinoxalines. researchgate.net The general synthesis involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. researchgate.net In a modified approach utilizing this compound, the nitro group is first reduced to an amine, and a second amino group is introduced via nucleophilic substitution of an adjacent fluorine atom. The resulting fluorinated o-phenylenediamine can then be condensed with α-dicarbonyl compounds to yield fluorinated quinoxaline (B1680401) derivatives. researchgate.netijrti.org

Furthermore, reactions with bidentate nucleophiles can lead to other heterocyclic systems. For example, reaction with 2-aminophenols or 2-aminothiophenols can produce phenoxazines and phenothiazines, respectively, after an initial SNAr reaction followed by intramolecular cyclization. The specific reaction conditions, such as solvent, base, and temperature, are optimized to control the regioselectivity and maximize the yield of the desired heterocyclic product. core.ac.uk

| Reagent Type | Resulting Heterocycle | Reaction Principle |

| Substituted o-phenylenediamines | Quinoxalines | Initial reduction of NO₂ and substitution of F, followed by condensation. researchgate.net |

| 2-Aminophenols | Phenoxazines | Nucleophilic aromatic substitution followed by intramolecular cyclization. core.ac.uk |

| 2-Aminothiophenols | Phenothiazines | Nucleophilic aromatic substitution followed by intramolecular cyclization. |

Development of Azo and Azide (B81097) Derivatives

The functional groups of this compound allow for its conversion into energetic azo and azide derivatives, which are of interest in materials science.

Azo Derivatives: The synthesis of azo compounds (containing the -N=N- linkage) from this compound typically begins with the reduction of the nitro group to a primary amine, forming 2,4,5-trifluoroaniline. smolecule.comossila.com This reduction can be achieved using various methods, including catalytic hydrogenation. The resulting aniline (B41778) is then diazotized using a reagent such as sodium nitrite (B80452) (NaNO₂) in an acidic medium to form a diazonium salt. smolecule.comrdd.edu.iq This intermediate is subsequently reacted with an electron-rich aromatic coupling partner, such as a phenol (B47542) or another aniline, in an azo coupling reaction to yield the final fluorinated azo compound. ossila.com

Azide Derivatives: Aryl azides (-N₃) are versatile intermediates and energetic materials. uni-muenchen.de A common route to synthesize these from this compound also starts with the formation of the corresponding diazonium salt, as described above. The diazonium salt is then treated with a source of the azide ion, typically sodium azide (NaN₃), which displaces the diazonium group to form the aryl azide. chinesechemsoc.orgrsc.org An alternative pathway involves the reaction of polyfluorinated nitrobenzenes directly with sodium azide, where fluorine atoms are substituted by the azide nucleophile in an SNAr reaction. researchgate.net The regioselectivity of this substitution is directed by the activating nitro group, favoring the para and ortho positions. researchgate.net

| Derivative Type | Synthetic Pathway | Key Intermediates |

| Azo Compound | 1. Reduction of NO₂ to NH₂2. Diazotization3. Azo coupling | 2,4,5-Trifluoroaniline, Diazonium salt smolecule.comossila.com |

| Azide Compound | 1. Reduction of NO₂ to NH₂2. Diazotization3. Reaction with NaN₃ | 2,4,5-Trifluoroaniline, Diazonium salt chinesechemsoc.orgrsc.org |

| Azide Compound (Alternative) | Direct SNAr with NaN₃ on the fluorinated ring | Meisenheimer complex core.ac.ukresearchgate.net |

Functionalization with Other Electrophilic and Nucleophilic Reagents

The chemical behavior of this compound is dominated by its susceptibility to nucleophilic attack, while being highly resistant to electrophilic substitution.

Nucleophilic Functionalization: The core reactivity of this compound lies in nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro and fluoro substituents make the aromatic ring highly electron-deficient, facilitating the displacement of the fluorine atoms by a wide array of nucleophiles. smolecule.comontosight.ai The order of reactivity for substitution is typically the fluorine atom para to the nitro group (C4), followed by the fluorine ortho to the nitro group (C2). This allows for the selective introduction of functional groups by controlling reaction stoichiometry and conditions. Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines, leading to the formation of ethers, thioethers, and substituted amines, respectively.

Electrophilic Functionalization: Due to the powerful deactivating effect of the three fluorine atoms and the nitro group, the benzene ring of this compound is extremely unreactive towards electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. vulcanchem.com Functionalization using electrophiles is therefore generally not a viable strategy for modifying the aromatic ring itself.

Palladium-Catalyzed Cross-Coupling: Advanced functionalization can be achieved through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Sonogashira-type reactions have been shown to enable C-C bond formation by activating a C-F bond. worktribe.com In these reactions, the palladium catalyst facilitates an oxidative addition into the C-F bond ortho to the nitro group, which then undergoes cross-coupling with a terminal alkyne. worktribe.com This method provides a route to complex alkynylated derivatives that are not accessible through traditional nucleophilic substitution. worktribe.com

Structural Elucidation and Confirmation of Novel Derivatives

The definitive identification of novel derivatives synthesized from this compound requires a combination of modern spectroscopic and analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone for structural analysis.

¹⁹F NMR: This is the most crucial technique for these compounds. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing immediate information about the substitution pattern on the aromatic ring. biophysics.orgscholaris.ca The disappearance of a signal from the starting material and the appearance of new signals confirm that a reaction has occurred. Spin-spin coupling between fluorine atoms (³JFF, ⁴JFF, ⁵JFF) and between fluorine and hydrogen atoms (JHF) provides definitive evidence for the relative positions of the substituents. worktribe.comnih.gov

¹H NMR: This technique is used to identify the protons in the molecule, including any remaining on the aromatic ring and those within newly introduced functional groups. rsc.org

¹³C NMR: Provides information on the carbon skeleton of the molecule. C-F coupling constants (¹JCF, ²JCF) are also highly informative for assigning carbon signals and confirming the points of fluorine attachment. worktribe.com

X-Ray Crystallography: For derivatives that can be obtained as single crystals, X-ray diffraction analysis provides unambiguous proof of the molecular structure. It determines the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the synthesized compound. rsc.org This technique is particularly valuable for resolving any structural ambiguities that may remain after analysis by NMR. core.ac.uk

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecule with high precision. This allows for the calculation of the elemental formula, confirming that the derivative has the expected atomic composition. rsc.org

| Analytical Technique | Information Obtained |

| ¹⁹F NMR | Number, chemical environment, and relative positions of fluorine atoms. biophysics.orgscholaris.ca |

| ¹H NMR | Information about non-fluorine containing parts of the molecule. rsc.org |

| ¹³C NMR | Carbon skeleton and C-F connectivity. worktribe.com |

| X-Ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and angles. rsc.org |

| HRMS | Exact molecular weight and elemental formula. rsc.org |

Applications of 1,2,4 Trifluoro 5 Nitrobenzene in Advanced Materials Science Research

Utilization in the Synthesis of Fluorinated Polymers and Coatings

1,2,4-Trifluoro-5-nitrobenzene is a key component in the creation of fluorinated polymers and coatings. chemimpex.comchemimpex.com The presence of fluorine atoms in the resulting polymers imparts unique and desirable properties.

Role in Organic Electronic Materials Development

The distinct electronic characteristics of this compound make it a valuable component in the development of organic electronic materials. Its derivatives are explored for use in various devices due to their charge transport properties.

Application in Dye-Sensitized Solar Cells (DSSCs)

This compound also finds application in the development of materials for dye-sensitized solar cells (DSSCs). ossila.comchemscene.com Specifically, it can be a precursor to synthesizing larger chromophores used in these solar cells. ossila.com The efficiency of DSSCs is highly dependent on the properties of the organic dyes used, and research has focused on synthesizing highly efficient organic sensitizers. rsc.org

Intermediates for Liquid Crystal Materials

This compound and its isomers serve as important intermediates in the synthesis of liquid crystal materials. echemi.comgoogle.com The rigid structure and strong dipole moment of such fluorinated nitrobenzene (B124822) derivatives contribute to the formation of the ordered phases characteristic of liquid crystals. smolecule.com These materials are crucial for applications in displays and other photonic devices. ossila.comsmolecule.com

Development of Optoelectronic and Magnetic Materials

The synthesis of novel materials for optoelectronic and magnetic applications often involves the use of specialized building blocks, and this compound derivatives play a role in this area. The unique properties of fluorinated compounds are leveraged to create materials with specific optical and magnetic functionalities. acs.orgsoton.ac.uk For instance, research has explored the creation of energetic materials with tunable properties based on fluorodinitrobenzene structures. researchgate.net

Applications of 1,2,4 Trifluoro 5 Nitrobenzene in Medicinal Chemistry and Agrochemical Research

Precursor for Active Pharmaceutical Ingredients (APIs)

1,2,4-Trifluoro-5-nitrobenzene serves as a key starting material and intermediate in the production of several important active pharmaceutical ingredients (APIs). ontosight.ai Its trifluorinated phenyl scaffold is a core component in various drug classes, enabling chemists to construct complex molecular architectures. The compound's reactivity is primarily influenced by the strong electron-withdrawing properties of both its fluorine and nitro substituents, which facilitates a range of chemical transformations. ontosight.ai Key reactions include the reduction of the nitro group to an amine and the nucleophilic substitution of its fluorine atoms, allowing for diverse functionalization.

Synthesis of Key Intermediates for Hypoglycemic Agents (e.g., Sitagliptin Phosphate)

This compound is a crucial precursor in the synthesis of the oral hypoglycemic agent Sitagliptin, which is used to treat type 2 diabetes. justia.com Specifically, this compound is used to prepare the key intermediate 2,4,5-trifluorophenylacetic acid. google.comgoogle.comgoogle.com The synthesis pathway involves a multi-step process that begins with the reaction of this compound with diethyl malonate, followed by hydrolysis, decarboxylation, nitro group reduction, and a diazotization-fluorination sequence. google.com This intermediate, containing the essential trifluorophenyl motif, is then elaborated through further steps to yield the final Sitagliptin molecule. googleapis.comresearchgate.net

| Precursor | Key Intermediate | Final API | Therapeutic Area |

|---|---|---|---|

| This compound | 2,4,5-Trifluorophenylacetic acid | Sitagliptin Phosphate | Anti-diabetic |

Development of Fluoroquinolone Antibiotics (e.g., Clinfloxacin, Sitafloxacin, Ofloxacin)

The trifluorinated phenyl structure derived from this compound is integral to the development of potent fluoroquinolone antibiotics. This class of synthetic broad-spectrum antibacterial agents relies on the fluorinated quinolone core for its activity. The compound serves as a precursor for key intermediates in the synthesis of advanced fluoroquinolones like Clinafloxacin and Sitafloxacin. google.com The synthesis of Sitafloxacin, for example, involves condensing a derivative of 1,2,4-trifluoronitrobenzene with other reagents to construct the final complex heterocyclic system. google.com The presence of fluorine atoms in these antibiotics is known to improve their binding to the bacterial DNA gyrase-complex, a key factor in their enhanced antibacterial potency. tandfonline.com

| Precursor Compound | Resulting Antibiotic | Significance |

|---|---|---|

| This compound | Clinafloxacin | Provides the essential fluorinated aromatic core. |

| This compound | Sitafloxacin | Serves as a starting material for the quinolone structure. |

| This compound | Ofloxacin | Contributes to the core structure of this widely used fluoroquinolone. |

Building Block for Agrochemicals with Enhanced Efficacy

In addition to its pharmaceutical applications, this compound is a valuable building block in the agrochemical industry. ontosight.aichemnet.commade-in-china.com It is used in the synthesis of various pesticides and herbicides. The incorporation of fluorine atoms into agrochemicals can significantly enhance their efficacy. This is often attributed to increased lipophilicity, which can improve the compound's ability to penetrate the waxy outer layers of plants or insects, thereby enhancing bioavailability. benthamscience.combenthamdirect.com The trifluoronitrobenzene moiety can be chemically modified to create a diverse range of active ingredients for crop protection.

| Feature | Role in Agrochemicals | Source of Enhancement |

|---|---|---|

| Fluorinated Phenyl Ring | Core structure for various pesticides and herbicides. nanobioletters.com | Provides metabolic stability and desired electronic properties. |

| Fluorine Atoms | Increase lipophilicity and bioavailability. benthamscience.combenthamdirect.com | Facilitates penetration of biological membranes. |

| Nitro Group | A reactive site for further chemical modification. | Allows for the synthesis of diverse derivatives. |

Structure-Activity Relationship (SAR) Studies of this compound-derived Compounds

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For compounds derived from this compound, the fluorine and nitro groups are the primary determinants of their interaction with biological targets. nih.govresearchgate.netnih.gov

Influence of Fluorine and Nitro Groups on Biological Activity

The fluorine and nitro groups profoundly influence the physicochemical properties and biological activity of drug candidates. tandfonline.comscielo.br Fluorine, being the most electronegative element, alters the electronic distribution of the molecule, which can lead to stronger binding interactions with target enzymes or receptors. tandfonline.combenthamscience.combenthamdirect.com It is often used to block sites of metabolic oxidation, thereby increasing the drug's metabolic stability and half-life. encyclopedia.pubnih.gov Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups, which affects a drug's absorption and distribution. nih.govcore.ac.uk

The nitro group is a strong electron-withdrawing group that significantly impacts the molecule's reactivity. scielo.br In many contexts, the nitro group acts as a "bioactivatable" group or prodrug. svedbergopen.comnih.gov It can undergo enzymatic reduction in biological systems to form reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These intermediates can then interact with cellular targets to exert a therapeutic effect, a mechanism central to the action of many nitroaromatic drugs. scielo.brnih.gov

| Functional Group | Influence on Physicochemical Properties | Impact on Biological Activity |

|---|---|---|

| Fluorine (F) | Increases lipophilicity, modulates pKa, enhances metabolic stability. tandfonline.comencyclopedia.pubnih.gov | Improves membrane permeation, enhances binding affinity, and prolongs drug action. tandfonline.com |

| Nitro (NO₂) | Strongly electron-withdrawing, increases reactivity for nucleophilic substitution. scielo.br | Can be bioreduced to reactive intermediates that covalently bind to biological targets, acting as a prodrug. svedbergopen.comnih.govresearchgate.net |

Computational Approaches to Ligand-Target Interactions

Computational chemistry provides powerful tools for understanding and predicting how drug candidates interact with their biological targets. researchgate.netresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model the binding of this compound derivatives to protein active sites. researchgate.netdoi.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function, often expressed as binding energy. doi.org For instance, studies on nitrobenzene (B124822) derivatives use docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Density Functional Theory (DFT) is another method used to analyze the electronic properties and reactivity of these molecules. nanobioletters.comunpatti.ac.id These computational analyses help rationalize observed SAR data and guide the design of new, more potent compounds by optimizing their fit and interactions within the target's binding pocket. researchgate.netdoi.org

| Computational Method | Application in Drug Design | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. researchgate.netdoi.org | Binding energy, inhibition constants (Ki), key amino acid interactions. |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time. | Stability of binding pose, conformational changes, role of solvent. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. nanobioletters.comunpatti.ac.id | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, reactivity parameters. |

Computational and Theoretical Chemistry Studies of 1,2,4 Trifluoro 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of molecules like 1,2,4-trifluoro-5-nitrobenzene. These calculations determine the molecule's optimized geometry, energy, and the distribution of electrons.

To pinpoint the most reactive sites within the molecule for nucleophilic attack, local electrophilicity indices (ω+) at each carbon atom of the benzene (B151609) ring are calculated. These values correlate well with the experimentally observed regioselectivity of reactions, indicating which fluorine atom is most likely to be substituted. ruc.dk

| Descriptor | Position | Calculated Value (eV) |

|---|---|---|

| Global Electrophilicity (ω) | Molecule-wide | 3.78 |

| Local Electrophilicity (ω+) | ortho- (C2) | 0.271 |

| meta- (C1) | 0.032 | |

| para- (C4) | 0.397 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a molecule like this compound, which is highly electrophilic, its reactivity is primarily governed by its LUMO. The energy and spatial distribution of the LUMO indicate where the molecule is most likely to accept electrons from an incoming nucleophile.

The strong electron-withdrawing effects of the three fluorine atoms and the nitro group lower the energy of the LUMO, making the molecule a potent electrophile. The local electrophilicity indices (ω+) derived from DFT are a practical application of FMO theory. ruc.dk They quantify the tendency of the LUMO to accept electrons at specific atomic sites. The data in Table 1 shows that the para-carbon (C4) has the highest local electrophilicity value (0.397 eV), indicating that the LUMO has its largest coefficient on this atom. This analysis predicts that a nucleophilic attack will preferentially occur at this position, leading to the substitution of the para-fluorine atom. ruc.dk

An Electrostatic Potential (ESP) map is a visualization that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting non-covalent interactions and sites of chemical reactivity. Red-colored regions on an ESP map indicate areas of negative potential (electron-rich), which are attractive to electrophiles, while blue-colored regions represent positive potential (electron-poor), which are susceptible to nucleophilic attack.

Molecular Dynamics Simulations of Reactivity Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. For studying reactivity pathways, MD simulations, particularly reactive MD (which allows for the formation and breaking of bonds), can trace the trajectory of a reaction from reactants to products.

For this compound, MD simulations could be employed to study its reaction with a nucleophile in a solvent environment. Such simulations would model the approach of the nucleophile, the formation of the intermediate complex, the departure of the leaving group (fluoride ion), and the role of solvent molecules in stabilizing charged species along the reaction coordinate. This would provide detailed, time-resolved information on the reaction mechanism that is inaccessible through static quantum chemical calculations alone. However, specific MD simulation studies focusing on the reactivity pathways of this compound are not prominently featured in available scientific literature.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations are essential for identifying and characterizing the high-energy, transient species that occur during a chemical reaction, namely transition states and intermediates. By locating the transition state structure on the potential energy surface, the activation energy of the reaction can be calculated, providing a quantitative measure of the reaction rate.

In the context of the SNAr reaction of this compound with a nucleophile (e.g., azide), the key intermediate is a negatively charged species known as a Meisenheimer complex. ruc.dk Quantum chemical calculations would be used to determine the optimized geometry and stability of this intermediate. Furthermore, these methods would be crucial for locating the transition state structures leading to and from the Meisenheimer complex. The calculated energies of these species allow for the construction of a detailed reaction energy profile, which clarifies the step-by-step mechanism and the rate-determining step of the substitution process.

| Species | Description | Calculated Property |

|---|---|---|

| Reactants | This compound + Nucleophile | Relative Energy (0.0 kcal/mol) |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | Activation Energy (Ea1) |

| Intermediate | Meisenheimer Complex | Relative Stability |

| Transition State 2 (TS2) | Expulsion of Fluoride (B91410) ion | Activation Energy (Ea2) |

| Products | Substituted Product + Fluoride ion | Overall Reaction Energy (ΔErxn) |

Prediction of Spectroscopic Properties and Reaction Outcomes

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. Methods like DFT can be used to calculate vibrational frequencies (corresponding to IR and Raman spectra), nuclear magnetic shielding constants (corresponding to NMR chemical shifts), and electronic transitions (corresponding to UV-Vis spectra). While these calculations are a common practice, specific predicted spectroscopic data for this compound are not widely published.

Computational methods are also highly effective at predicting reaction outcomes, particularly regioselectivity. As discussed, DFT calculations of local electrophilicity indices for this compound accurately predict that the SNAr reaction occurs preferentially at the C4 position (para to the nitro group). ruc.dk This theoretical prediction is in excellent agreement with experimental observations, where nucleophiles like the azide (B81097) anion attack this site most rapidly. ruc.dk This demonstrates the predictive power of computational chemistry in guiding synthetic efforts and understanding reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization of 1,2,4 Trifluoro 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,4-trifluoro-5-nitrobenzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Chemical Shift Analysis and Coupling Constants

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons. Due to the electron-withdrawing nature of the nitro group and the fluorine atoms, these protons are anticipated to resonate in the downfield region of the spectrum. The precise chemical shifts and the coupling constants (J-values) between the protons and with the neighboring fluorine atoms are critical for unambiguous assignment. While specific, publicly available high-resolution spectral data with full analysis of chemical shifts and coupling constants is limited, spectra are available in chemical databases. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the six carbon atoms of the benzene (B151609) ring. Each carbon atom is in a unique chemical environment, and thus, six distinct signals are expected. The carbons bonded to fluorine will exhibit splitting due to C-F coupling, which can be complex. The carbon attached to the nitro group is typically shifted significantly downfield. As with proton NMR, detailed spectral data with assigned chemical shifts for this compound is available through various chemical suppliers and databases. nih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the fluorine substituents on the benzene ring. The spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and the large F-F coupling constants are characteristic of the substitution pattern and provide crucial structural information.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H (H-3) | 7.5 - 8.5 | Multiplet | J(H-F), J(H-H) |

| ¹H (H-6) | 7.5 - 8.5 | Multiplet | J(H-F), J(H-H) |

| ¹³C | 110 - 160 | Multiplet | J(C-F) |

| ¹⁹F | -100 to -150 | Multiplet | J(F-F), J(F-H) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented is a general prediction based on the analysis of similar compounds.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY: A ¹H-¹H COSY experiment would reveal the coupling network between the two aromatic protons, helping to confirm their relative positions.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique would be invaluable in assigning the quaternary carbons, including those bonded to fluorine and the nitro group, by observing their long-range couplings to the aromatic protons.

While the application of these 2D NMR techniques to this compound is a standard approach for full structural characterization, specific experimental data is not widely available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. The nominal molecular weight of the compound is 177.08 g/mol . nih.govnih.gov

Under electron ionization (EI), the molecule is expected to undergo fragmentation, yielding a characteristic pattern of ions. The NIST WebBook provides a mass spectrum for this compound. nist.gov The molecular ion peak (M⁺) would be observed at m/z 177. Subsequent fragmentation could involve the loss of the nitro group (NO₂) to give a fragment at m/z 131, or the loss of a fluorine atom. Further fragmentation of the trifluorophenyl cation could also occur.

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 177 | High | [C₆H₂F₃NO₂]⁺ (Molecular Ion) |

| 131 | Moderate | [C₆H₂F₃]⁺ |

| 81 | High | [C₄H₂F]⁺ |

Note: The relative intensities are approximate and can vary based on the instrument and ionization conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound.

The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the symmetric stretching of the nitro group is typically a strong band in the Raman spectrum, the C-F bonds also give rise to characteristic signals.

While spectra for the closely related compound 1,5-difluoro-2,4-dinitrobenzene (B51812) have been analyzed, a detailed, publicly available assignment of all vibrational modes for this compound is not readily found. ijsr.net

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1600 |

| Aromatic C=C Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-F Stretch | 1000 - 1400 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, the synthesis and crystallographic analysis of its derivatives can provide invaluable information about bond lengths, bond angles, and intermolecular interactions.

Derivatives could be formed through nucleophilic aromatic substitution reactions, where one of the fluorine atoms is replaced by another functional group. The resulting crystalline products could then be analyzed by XRD to confirm the regioselectivity of the reaction and to study the influence of the substituents on the crystal packing. At present, there is a lack of publicly available crystallographic data for derivatives of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the purity of a sample and can be used to identify and quantify impurities. Standard methods, such as EPA Method 8091 for nitroaromatics, can be adapted for this purpose. epa.gov The choice of the GC column, typically a non-polar or medium-polarity capillary column, is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound. Reversed-phase HPLC with a C18 column is a common choice for separating aromatic compounds. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Detection is often achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility. cdc.gov

While general methodologies for the chromatographic analysis of nitroaromatic compounds are well-established, specific, optimized methods for this compound are often developed and validated in-house by analytical laboratories.

Sustainable Chemistry Approaches in 1,2,4 Trifluoro 5 Nitrobenzene Synthesis

Development of Green Synthetic Pathways

The core of green chemistry lies in designing synthetic routes that minimize waste and energy consumption while avoiding hazardous substances. For 1,2,4-Trifluoro-5-nitrobenzene, this involves re-evaluating the two primary reaction types: nitration and fluorination.

Greener Nitration Approaches: Traditional nitration relies on a hazardous mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste. Greener alternatives focus on replacing this mixture. Research has shown the potential for solid acid catalysts, such as MoO₃–SiO₂, to facilitate nitration with greener nitrating agents like N₂O₅ under milder conditions. researchgate.net Another approach involves performing nitration in aqueous nitric acid without a strong co-acid, which can improve selectivity and considerably decrease the environmental impact of the protocol. nih.govfrontiersin.org

Innovations in Fluorination: A common pathway to introduce fluorine is through nucleophilic aromatic substitution (SₙAr) on a chlorinated precursor. A patented method details the synthesis of 2,4,5-trifluoronitrobenzene (an isomer of the target compound) starting from 2,4-dichloro-5-fluoronitrobenzene. patsnap.com This process utilizes spray-dried potassium fluoride (B91410) (KF) as the fluorinating agent. While effective, it requires high temperatures (170-180°C) and a polar aprotic solvent like sulfolane (B150427). patsnap.com

A significant advancement towards a greener pathway is the use of solid-state, solvent-free fluorination. researchgate.netrsc.org This mechanochemical approach, using potassium fluoride and a phase-transfer catalyst, can efficiently fluorinate various N-heteroaryl halides rapidly without the need for high-boiling, toxic solvents. rsc.org This method presents a promising, environmentally friendly alternative to traditional solution-based protocols.

A representative two-step synthesis is outlined below:

Nitration: 2,4-Dichlorofluorobenzene is nitrated to produce 2,4-dichloro-5-fluoronitrobenzene.

Fluorination: The resulting compound undergoes a double nucleophilic substitution with potassium fluoride to yield this compound.

Table 1: Comparison of Traditional vs. Greener Synthetic Pathways

| Step | Traditional Method | Greener Alternative | Key Advantages of Alternative |

| Nitration | Mixed concentrated H₂SO₄/HNO₃ | Solid acid catalyst (e.g., MoO₃–SiO₂) with N₂O₅ or aqueous HNO₃ | Eliminates strong acid waste, milder conditions, improved selectivity. researchgate.netfrontiersin.org |

| Fluorination | KF in high-boiling solvent (e.g., Sulfolane) | Solvent-free mechanochemical fluorination with KF/PTC | Eliminates toxic solvents, reduces energy use, simplifies purification. rsc.org |

Continuous-Flow Reactor Systems for Improved Safety and Efficiency

Nitration and fluorination reactions are often highly exothermic and can involve hazardous reagents, posing significant safety risks in traditional batch reactors. ewadirect.com Continuous-flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters. ewadirect.comdurham.ac.uk

In a flow system, small volumes of reactants are continuously mixed and reacted in a coiled tube or microreactor. durham.ac.uk This setup offers a high surface-area-to-volume ratio, enabling highly efficient heat transfer that effectively dissipates the heat generated during exothermic reactions like nitration, thus preventing thermal runaways. ewadirect.com This precise temperature control can also lead to higher selectivity and reduced formation of undesirable by-products. ewadirect.com

For fluorination reactions, which may use toxic or corrosive reagents, the enclosed nature of flow reactors enhances safety by minimizing operator exposure. durham.ac.uk Furthermore, flow systems can handle gaseous reagents and high-pressure conditions more safely than batch setups, which is relevant for certain fluorination techniques. rsc.orgresearchgate.net The automation and precise control inherent in flow chemistry lead to improved consistency, higher yields, and reduced waste, aligning with the principles of green engineering.

Table 2: Advantages of Continuous-Flow Synthesis for this compound

| Feature | Benefit in Nitration Step | Benefit in Fluorination Step |

| Superior Heat Transfer | Prevents thermal runaway from high exothermicity; improves selectivity. ewadirect.com | Allows for precise control of high-temperature reactions, reducing side products. |

| Enhanced Safety | Minimizes accumulation of explosive nitro-intermediates. ewadirect.com | Contains hazardous fluorinating agents; safely handles pressure. durham.ac.uk |